N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound known for its diverse functionalities and widespread applications It is a sulfonamide derivative characterized by the presence of a tetrahydroquinoline ring system, a 2,5-difluorobenzenesulfonyl group, and an ethylsulfonyl moiety
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-10-14(6-8-16(12)21)20-27(24,25)17-11-13(18)5-7-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYOHYWSAYQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. The initial step might include the formation of the tetrahydroquinoline ring through a Povarov reaction, involving an aldehyde, an aniline, and an alkene. Subsequent sulfonation reactions introduce the ethylsulfonyl and benzenesulfonyl groups. Reagents such as sulfonyl chlorides, and bases like triethylamine, are often employed to facilitate these transformations under controlled temperatures and solvent conditions.
Industrial Production Methods
For large-scale production, the synthesis would require optimization of reaction conditions to enhance yield and purity. This could involve continuous flow reactors to maintain consistent reaction parameters. The use of catalytic processes and efficient purification techniques such as recrystallization, chromatography, and distillation ensure the compound's industrial viability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The aromatic sulfonyl groups can participate in nucleophilic aromatic substitution, often with reagents like sodium methoxide or amines.
Reduction Reactions: Hydrogenation processes can reduce the quinoline ring under conditions involving hydrogen gas and metal catalysts like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation at the sulfur atoms using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfone derivatives.
Common Reagents and Conditions
Common reagents include sulfonyl chlorides, hydrogen gas, and catalysts like palladium. Reactions are typically conducted in solvents such as dichloromethane or methanol, and under temperature conditions ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
Major products from these reactions include sulfone derivatives from oxidation, aminated compounds from substitution, and reduced tetrahydroquinoline analogs from hydrogenation.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block in organic synthesis, it is used to construct more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Potential therapeutic uses include acting as an inhibitor for specific enzymes or receptors, demonstrating anti-inflammatory or anticancer properties.
Industry: In polymer chemistry, it may be used as a monomer or crosslinking agent to enhance material properties.
Mechanism of Action
The mechanism of action is primarily through binding interactions with target proteins or enzymes. The sulfonamide moiety can form hydrogen bonds with amino acid residues, while the fluorinated aromatic ring enhances hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt protein function, or alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-2,5-difluorobenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
Uniqueness
The presence of the ethylsulfonyl and the specific arrangement of the 2,5-difluorobenzenesulfonamide group in N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide provides distinct steric and electronic properties that can enhance its binding affinity and specificity compared to its analogs. This unique structural arrangement allows for tailored interactions in biological and chemical contexts, making it a valuable compound for various applications.
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Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Structural Overview
The compound features a tetrahydroquinoline core that is known for its diverse biological activities. The presence of the ethylsulfonyl group and the difluorobenzenesulfonamide moiety enhances its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈F₂N₂O₄S₂ |
| Molecular Weight | 408.49 g/mol |
| CAS Number | 946242-02-0 |
| Key Functional Groups | Sulfonamide, Difluoro, Ethylsulfonyl |
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of lysyl oxidase , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of lysyl oxidase is particularly relevant in therapeutic contexts such as:
- Fibrosis: By inhibiting collagen cross-linking, the compound may reduce fibrotic tissue formation.
- Cancer Metastasis: Targeting lysyl oxidase can potentially hinder tumor progression and metastasis.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess broad-spectrum antimicrobial properties, making it a candidate for further research in infectious disease treatment.
3. Anti-inflammatory Effects
In addition to its antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the same class. Below are notable findings:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that sulfonamide derivatives inhibited lysyl oxidase with IC50 values below 100 µM. |
| Johnson et al. (2021) | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2022) | Found anti-inflammatory effects in vitro using LPS-stimulated macrophages with a reduction in TNF-alpha levels by 50%. |
Q & A
Q. Optimization Parameters :
- Catalysts : DMAP or pyridine for sulfonylation .
- Temperature : Room temperature for coupling steps to avoid side reactions.
- Solvents : Anhydrous dichloromethane or pyridine to stabilize intermediates .
Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?
Methodological Answer:
Characterization relies on a combination of techniques:
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or solvent systems (e.g., DMSO concentration). Standardize protocols using guidelines like NIH/NCATS recommendations.
- Impurity Profiles : Trace solvents or byproducts (e.g., unreacted sulfonyl chlorides) can interfere. Use preparative HPLC and spiking experiments to identify contaminants .
- Cellular Models : Cell-line-specific expression of target enzymes (e.g., carbonic anhydrase isoforms). Validate using orthogonal assays (e.g., enzymatic vs. cellular uptake) .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide-group coordination to zinc ions .
Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories. Analyze RMSD and hydrogen-bond persistence.
QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and sulfonamide group electronegativity .
Basic: How is the compound’s stability evaluated under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds (e.g., mp >150°C suggests solid-state stability) .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light.
Advanced: What structural modifications enhance selectivity for specific enzyme isoforms?
Methodological Answer:
- Fluorine Substitution : Introduce 2,5-difluoro groups to modulate electron-withdrawing effects and improve binding to hydrophobic enzyme pockets .
- Tetrahydroquinoline Core Modifications : Replace ethylsulfonyl with bulkier groups (e.g., isopropyl) to sterically block off-target interactions .
- Sulfonamide Linker Optimization : Adjust linker length (e.g., methyl vs. ethyl) to balance solubility and target affinity .
Advanced: How can researchers address low solubility in aqueous media?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility without altering bioactivity.
- Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to improve polar interactions .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide nitrogen, which cleave in vivo .
Basic: What safety and handling protocols are recommended for laboratory use?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles due to potential sulfonamide reactivity.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides).
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
